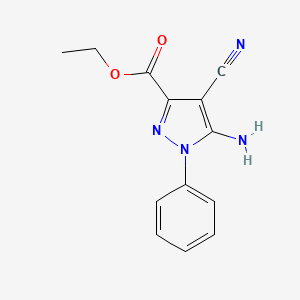

ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

CAS No.: 93764-93-3

Cat. No.: VC3742038

Molecular Formula: C13H12N4O2

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93764-93-3 |

|---|---|

| Molecular Formula | C13H12N4O2 |

| Molecular Weight | 256.26 g/mol |

| IUPAC Name | ethyl 5-amino-4-cyano-1-phenylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H12N4O2/c1-2-19-13(18)11-10(8-14)12(15)17(16-11)9-6-4-3-5-7-9/h3-7H,2,15H2,1H3 |

| Standard InChI Key | IEBFWSOLRJKQQN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a heterocyclic aromatic ring system with multiple functional groups. This compound contains a pyrazole core with several important substituents: an amino group, a cyano group, a phenyl ring, and an ethyl carboxylate moiety. These structural elements contribute to its diverse chemical reactivity and biological properties.

The compound's key physical and chemical properties are summarized in Table 1 below:

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 5-amino-4-cyano-1-phenylpyrazole-3-carboxylate |

| CAS Number | 93764-93-3 |

| Molecular Formula | C13H12N4O2 |

| Molecular Weight | 256.26 g/mol |

| InChI Key | IEBFWSOLRJKQQN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2 |

The molecular structure features a planar pyrazole ring with nitrogen atoms at positions 1 and 2. The phenyl group is attached to N-1, while the amino group is at position 5, the cyano group at position 4, and the ethyl carboxylate at position 3 of the pyrazole ring. This structural arrangement creates a molecule with both hydrophilic and hydrophobic regions, influencing its solubility and binding characteristics.

Synthetic Routes and Methodologies

Several synthetic approaches have been developed for the preparation of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, each with specific advantages depending on the desired scale and available starting materials.

Condensation Reaction Methodology

One common synthetic route involves the condensation of ethyl cyanoacetate with phenylhydrazine under acidic conditions. This reaction proceeds through a hydrazone intermediate that subsequently undergoes cyclization to form the pyrazole ring system. The reaction typically requires careful temperature control to optimize yield and minimize side product formation.

Hydrolysis and Cyclization Process

An alternative approach involves the hydrolysis of a suitable ester precursor followed by cyclization under controlled acidic conditions. This method can offer improved yields for specific substitution patterns on the pyrazole ring.

Industrial Scale Production

For industrial applications, continuous flow reactors provide superior control over reaction conditions compared to traditional batch processes. These systems offer enhanced safety profiles and greater consistency in product quality, particularly important when scaling up the synthesis of heterocyclic compounds like pyrazoles.

Table 2 below summarizes the key synthetic methods and their characteristics:

| Synthesis Method | Key Features | Typical Yields |

|---|---|---|

| Cyclocondensation | Reaction of substituted hydrazines with β-keto esters or cyanoacetyl derivatives | 70-80% |

| Abnormal Beckmann Rearrangement | Rearrangement of o-chloroaldehyde | ~78% |

| Continuous Flow Synthesis | Improved safety and control compared to batch processes | Variable |

Chemical Reactivity

The reactivity of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is governed by the functional groups present in its structure, allowing for various chemical transformations.

Oxidation Reactions

The compound can undergo oxidation reactions, typically employing reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions target specific functional groups, particularly the amino substituent, resulting in the formation of pyrazole-3-carboxylic acid derivatives.

Reduction Processes

Reduction reactions, often utilizing lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), can transform the cyano group to create new amino-substituted pyrazole derivatives. These transformations expand the structural diversity accessible from this scaffold.

Substitution Reactions

The compound participates in nucleophilic substitution reactions where the cyano group can be replaced by various nucleophiles, including ammonia and amines. These substitutions create diverse pyrazole derivatives with modified properties and potential biological activities.

Biological Activities

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate exhibits a range of significant biological activities that make it a promising candidate for pharmaceutical development.

Antimicrobial Properties

Research has demonstrated that this pyrazole derivative and its analogs possess substantial antimicrobial activity against various bacterial strains. Studies have shown that derivatives synthesized from ethyl 5-amino-4-cyano-1-phenylpyrazole inhibit bacterial growth with impressive efficacy. Some analogs have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against specific pathogens including Staphylococcus aureus and Staphylococcus epidermidis.

The antimicrobial mechanism is believed to involve disruption of bacterial membrane synthesis, facilitated by the electron-withdrawing cyano group present in the molecule's structure.

Anti-inflammatory Effects

Pyrazole derivatives, including ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, have been investigated for their anti-inflammatory properties. Studies indicate that the compound and its derivatives can inhibit cyclooxygenase (COX) enzymes, which play crucial roles in inflammatory processes.

Some studies have reported IC50 values in the low micromolar range for COX inhibition, suggesting potency comparable to established anti-inflammatory drugs like celecoxib. This activity profile positions the compound as a potential candidate for anti-inflammatory drug development.

| Activity Type | Observed Effects | Target/Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Membrane synthesis disruption |

| Anti-inflammatory | Reduction in inflammation markers | COX enzyme inhibition |

| Anticancer | Inhibition of cancer cell proliferation | Potential kinase inhibition |

Agricultural Applications

Beyond its pharmaceutical potential, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate and its derivatives have been investigated for agricultural applications.

Pesticidal Activity

Research has indicated that certain derivatives of this compound possess insecticidal properties, making them candidates for new pesticide development. These compounds have demonstrated effectiveness against specific agricultural pests, suggesting their potential to improve crop yields while potentially reducing environmental impact compared to some conventional pesticides.

Field Trial Results

Mechanism of Action

The mechanisms by which ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate exerts its various biological effects involve several molecular targets and pathways.

Molecular Targets

The compound is believed to interact with various enzymes, receptors, or other proteins within biological systems. Computational studies suggest potential binding to ATP pockets of kinases due to the planar pyrazole core and hydrogen-bonding groups.

Signaling Pathways

Research indicates that this pyrazole derivative may modulate signaling pathways related to cell growth, apoptosis, and immune responses. These interactions likely contribute to the observed antimicrobial, anti-inflammatory, and anticancer activities.

Analytical Characterization

Proper characterization of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is essential for confirming its structural integrity and purity.

Spectroscopic Analysis

Several spectroscopic methods are employed for the characterization of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (1H and 13C) confirms substituent positions, with characteristic shifts for specific functional groups. The amino group typically exhibits a shift around 5.5 ppm, while the cyano carbon signal appears near 120 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups, including the cyano stretch (~2200 cm−1) and ester carbonyl (~1700 cm−1).

Mass Spectrometry

Mass spectrometry validates the molecular weight of the compound, with an expected [M+H]+ peak at m/z 273.1 for C13H12N4O2.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of synthesized batches of the compound.

Solubility and Stability Profiles

The practical application of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate in research or pharmaceutical development requires understanding of its solubility and stability characteristics.

Solubility Characteristics

The compound exhibits high solubility in dimethyl sulfoxide (DMSO) (>50 mg/mL), moderate solubility in ethanol, and poor solubility in water. For aqueous assays, sonication or co-solvents like PEG-400 are often employed to improve dissolution.

Stability Analysis

Stability studies indicate that the compound remains stable at room temperature for 24 hours in neutral buffers but degrades under acidic conditions (pH <3) or oxidative environments (e.g., H2O2). For long-term storage, maintaining the compound at -20°C in anhydrous DMSO is recommended.

Degradation Products

Under forced degradation conditions, the primary degradation pathway involves hydrolysis of the ester to form the corresponding carboxylic acid. This can be monitored by UPLC-PDA, with a retention time shift from 4.2 to 3.8 minutes. LC-HRMS analysis typically identifies an m/z peak at 229.1, corresponding to the [M+H]+ ion of 5-amino-4-cyano-1-phenylpyrazole-3-carboxylic acid.

Computational Studies and Future Directions

Computational methods have been instrumental in understanding and predicting the properties and activities of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate.

Density Functional Theory (DFT) Calculations

DFT calculations optimize geometry and calculate electrostatic potential surfaces to identify reactive sites for substitution. These calculations guide the design of derivatives with potentially enhanced activities, such as replacing the phenyl group with fluorophenyl to improve lipophilicity.

Molecular Dynamics Simulations

Molecular dynamics simulations assess ligand-protein binding stability over time, using software packages like AMBER or GROMACS with explicit solvent models. These simulations provide insights into the compound's interactions with potential biological targets.

Future Research Directions

Future research on ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate may focus on:

-

Development of more efficient and eco-friendly synthetic routes

-

Exploration of novel derivatives with enhanced biological activities

-

Investigation of additional biological targets and mechanisms

-

Clinical evaluation of promising derivatives for specific therapeutic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume